molecular formula C12H15NO3 B169675 3-Methyl-4-morpholin-4-yl-benzoic acid CAS No. 197445-65-1

3-Methyl-4-morpholin-4-yl-benzoic acid

Cat. No. B169675
CAS RN: 197445-65-1
M. Wt: 221.25 g/mol
InChI Key: WFJKSKWRBZDCKE-UHFFFAOYSA-N
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Description

3-Methyl-4-morpholin-4-yl-benzoic acid is a chemical compound with the molecular weight of 221.26 . It is also known by its IUPAC name 3-methyl-4-(4-morpholinyl)benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO3/c1-9-8-10 (12 (14)15)2-3-11 (9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3, (H,14,15) . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

Corrosion Inhibition

Research has shown that certain compounds structurally related to 3-Methyl-4-morpholin-4-yl-benzoic acid, such as benzimidazole derivatives, have been utilized as corrosion inhibitors. These compounds have demonstrated effectiveness in inhibiting corrosion of steel in acidic environments, with studies revealing high inhibition efficiency and mixed-type inhibition behavior (Rbaa et al., 2020).

Anticorrosive and Spectroscopic Analysis

Compounds with structural similarities to this compound have been synthesized and characterized, with their anticorrosive activity being evaluated through various techniques like potentiodynamic polarization and impedance spectroscopy. These studies also include quantum mechanical investigations to assess corrosion behavior (Rbaa et al., 2020).

Pharmaceutical Applications

Various derivatives of morpholine, akin to this compound, have been synthesized and studied for their pharmacological actions, such as local anesthetic activity. These studies focus on the relationship between molecular structure and pharmacological efficacy, providing insights into the potential therapeutic applications of these compounds (Oelschläger et al., 2001).

Antifungal Drug Development

Research into derivatives of morpholine, similar to this compound, has explored their use in the development of antifungal drugs. These studies include examining the mutagenic effects and potential carcinogenicity of these compounds, which is crucial for developing safe and effective therapeutic agents (Bushuieva et al., 2022).

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, compounds related to this compound have been utilized in the synthesis of polymers. These studies focus on increasing the hydrophilicity of polylactides, highlighting the versatility of morpholine derivatives in polymer chemistry (Wang & Feng, 1997).

Safety and Hazards

The safety data sheet for a similar compound, 3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling the compound .

Future Directions

Future directions for research on 3-Methyl-4-morpholin-4-yl-benzoic acid and similar compounds could include further investigation into their antimicrobial properties and potential reclassification of their hazard status .

Biochemical Analysis

Biochemical Properties

3-Methyl-4-morpholin-4-yl-benzoic acid plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, inhibiting their activity and leading to downstream effects on cellular processes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can inhibit certain metabolic enzymes, leading to changes in the levels of specific metabolites. Additionally, this compound can affect the overall metabolic balance within cells, contributing to alterations in cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of this compound can influence its effectiveness and potential side effects, as it determines the concentration of the compound in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biochemical activity.

properties

IUPAC Name

3-methyl-4-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9-8-10(12(14)15)2-3-11(9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJKSKWRBZDCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594222
Record name 3-Methyl-4-(morpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

197445-65-1
Record name 3-Methyl-4-(morpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl 3-methyl-4-morpholin-4-ylbenzoate obtained in step 1 (4 g, 169.3 mmol) in THF (100 mL) and water (5 mL) was added lithium hydroxide (2 g, 84.6 mol). The resulting mixture was heated at 50° C. for 12 h. Solvents were removed under vacuum and the resulting mass was diluted with water. The aqueous layer was washed with DCM (2×50 mL) and was acidified with conc HCl (pH=4). It was extracted with EtOAc (2×100 mL). The EtOAc layer was washed with brine and dried over sodium sulfate, affording the title compound as a yellow solid (3.6 g, 97%). 1H NMR (DMSO-d6, 400 MHz) δ 12.5 (bs, 1H), 7.72-7.74 (m, 2H), 7.04-7.06 (m, 1H), 3.72-3.75 (m, 4H), 2.88-2.90 (m, 4H), 2.33 (s, 3H). LC/MS (Method A): 222.1 (M+H)+. HPLC (Method B) Rt 1.42 min (Purity: 98.3%).
Name
methyl 3-methyl-4-morpholin-4-ylbenzoate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

Lithium hydroxide (2 g; 84.6 mmol; 5 eq.) was added to a solution of methyl 3-methyl-4-morpholin-4-ylbenzoate (4 g; 17 mmol; 1 eq.) in THF (100 mL) and water (5 mL) and the reaction mixture was stirred at 50° C. for 12 hours. The solvent was removed in vacuo, the residue diluted with water and the aqueous layer washed with DCM (2×50 mL). The aqueous layer was acidified to pH 4 with conc. HCl and extracted with ethyl acetate (2×100 mL). The combined organic layer was washed with brine, dried over sodium sulfate and concentrated in vacuo to afford the title compound (3.6 g, 97%) as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
methyl 3-methyl-4-morpholin-4-ylbenzoate
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods III

Procedure details

To a solution of 3-methyl-4-morpholinobenzonitrile (1.0 g, 4.9 mmol) in glacial acetic acid (10 mL) was added a 20% aqueous hydrochloric acid solution (60 mL) and the reaction was heated at reflux for 35 h. The acetic acid was evaporated in vacuo and the remaining water solution was alkalized with 2 M aqueous sodium hydroxide solution to pH 8. The solution was washed, twice, with chloroform and the water phase was adjusted to pH 4 with a 2 M aqueous hydrochloric acid solution. The product was filtered off and dried in vacuo to afford 1.0 g (91% yield) of the title compound as white crystals: mp 220-221° C.; EIMS (70 eV) m/z (relative intensity) 221 (100, M+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
91%

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